Cas no 2228608-36-2 ({1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine)
{1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine Chemical and Physical Properties
Names and Identifiers
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- {1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine
- 2228608-36-2
- EN300-1749876
- {1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine
-
- Inchi: 1S/C14H14FNO/c15-11-3-1-10(2-4-11)12-5-6-13(17-12)14(9-16)7-8-14/h1-6H,7-9,16H2
- InChI Key: JTFSQXYFVHGJOS-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CC=C(C2(CN)CC2)O1
Computed Properties
- Exact Mass: 231.105942232g/mol
- Monoisotopic Mass: 231.105942232g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 271
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 39.2Ų
{1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1749876-0.05g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 0.05g |
$1140.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-0.1g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 0.1g |
$1195.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-0.25g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 0.25g |
$1249.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-0.5g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 0.5g |
$1302.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-1.0g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 1g |
$1357.0 | 2023-06-03 | ||
| Enamine | EN300-1749876-2.5g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 2.5g |
$2660.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-5.0g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 5g |
$3935.0 | 2023-06-03 | ||
| Enamine | EN300-1749876-10.0g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 10g |
$5837.0 | 2023-06-03 | ||
| Enamine | EN300-1749876-1g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 1g |
$1357.0 | 2023-09-20 | ||
| Enamine | EN300-1749876-5g |
{1-[5-(4-fluorophenyl)furan-2-yl]cyclopropyl}methanamine |
2228608-36-2 | 5g |
$3935.0 | 2023-09-20 |
{1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine Related Literature
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
Additional information on {1-5-(4-fluorophenyl)furan-2-ylcyclopropyl}methanamine
Chemical Profile of 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine (CAS No. 2228608-36-2)
1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine (CAS No. 2228608-36-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural features and potential biological activities. This compound belongs to a class of molecules characterized by a fused heterocyclic system, specifically a furan ring connected to a cyclopropyl moiety, which is further substituted with an amine group. The presence of a 4-fluorophenyl group introduces electronic and steric effects that can modulate the compound's interactions with biological targets, making it a promising candidate for drug discovery.
The structural architecture of 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine is highly intriguing from a chemical perspective. The combination of a furan ring, known for its ability to engage in hydrogen bonding and π-stacking interactions, with a cyclopropyl group, which offers rigidity and spatial constraints, creates a scaffold that can be tailored for specific biological functions. The amine substituent at the methylene bridge provides a site for further derivatization, allowing chemists to explore various functional groups that could enhance pharmacological properties.
In recent years, there has been growing interest in the development of novel heterocyclic compounds for their therapeutic potential. Furan derivatives, in particular, have been extensively studied due to their role as bioactive scaffolds in numerous pharmacologically relevant molecules. The 4-fluorophenyl group in this compound is particularly noteworthy, as fluorine atoms are frequently incorporated into drug molecules to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. This substitution pattern has been successfully employed in various drug candidates, including antiviral and anticancer agents.
The cyclopropyl ring in 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine contributes to the compound's overall shape and electronic distribution, which can influence its interaction with biological targets. Cyclopropane motifs are known to enhance binding affinity by introducing conformational constraints that stabilize the molecule in the binding pocket of enzymes or receptors. This structural feature has been exploited in the design of several lead compounds that have advanced into clinical trials.
From a synthetic chemistry standpoint, 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine represents an interesting challenge due to the complexity of its fused ring system. The synthesis of such molecules typically involves multi-step reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry, have been instrumental in constructing these intricate structures efficiently.
The potential biological activity of 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine has not yet been fully elucidated, but preliminary studies suggest that it may exhibit properties relevant to several therapeutic areas. For instance, the presence of both an amine and a fluorinated aromatic ring suggests potential interactions with enzymes or receptors involved in metabolic pathways. Additionally, the rigid structure provided by the cyclopropyl ring could enhance binding specificity, making this compound a valuable scaffold for designing targeted therapeutics.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of novel compounds with greater accuracy before conducting experimental validation. Molecular docking studies have been particularly useful in evaluating how 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine might interact with various biological targets. These simulations have revealed potential binding pockets where this compound could exert its effects, providing insights into its pharmacological profile.
The pharmaceutical industry is increasingly leveraging innovative chemical entities like 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine to address unmet medical needs. By combining structural features known to enhance bioactivity with functional groups that improve drug-like properties, researchers aim to develop next-generation therapeutics with improved efficacy and safety profiles. The unique combination of heterocyclic moieties and fluorinated aromatic groups in this compound makes it an attractive candidate for further exploration.
In conclusion, 1-5-(4-fluorophenyl)furan-2-ylcyclopropyl)methanamine (CAS No. 2228608-36-2) is a structurally complex and potentially bioactive molecule that exemplifies the innovative approaches being taken in medicinal chemistry today. Its synthesis presents significant challenges but offers opportunities for developing novel therapeutic agents. As research continues to uncover new applications for this compound and similar derivatives, it is likely to play an important role in future drug discovery efforts.
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